

head-to-head comparison of esomeprazole and lansoprazole in preclinical models

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Compound of Interest

Compound Name:

Esomeprazole magnesium
hydrate

Cat. No.:

B10775878

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A Head-to-Head Preclinical Comparison of Esomeprazole and Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole and lansoprazole are both widely utilized proton pump inhibitors (PPIs) that function by suppressing gastric acid secretion. They are mainstays in the treatment of acid-related disorders. While clinically well-characterized, a detailed examination of their comparative performance in preclinical models is essential for researchers in gastroenterology and pharmacology. This guide provides an objective, data-driven comparison of esomeprazole and lansoprazole, focusing on key preclinical findings to inform further research and development.

Mechanism of Action

Both esomeprazole and lansoprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase (proton pump).[1] As prodrugs, they require activation in an acidic environment. Following systemic absorption, they accumulate in the acidic canaliculi of parietal cells, where they are converted to their active sulfonamide forms. This active

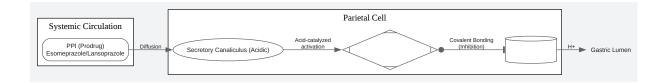




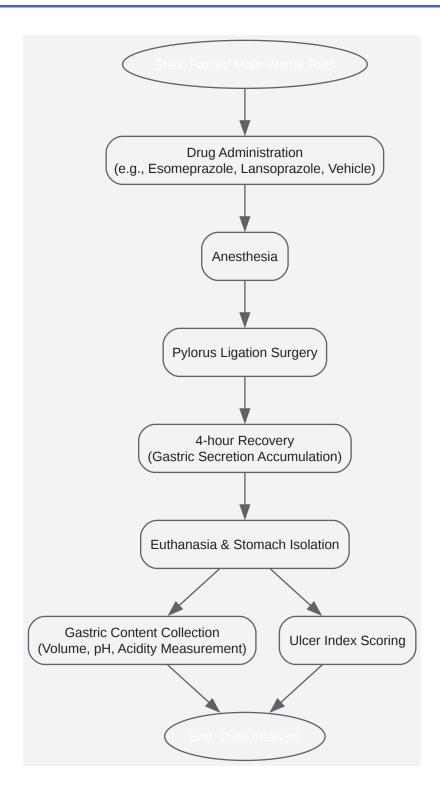


metabolite then forms a covalent disulfide bond with cysteine residues on the proton pump, inactivating it and thereby inhibiting the final step of gastric acid secretion.[1]









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References

- 1. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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